YHO-13351 free base

BCRP ABCG2 prodrug

YHO‑13351 free base is the preferred BCRP inhibitor for in‑vivo studies requiring oral or IV dosing. Engineered as a water‑soluble diethylaminoacetate prodrug (>100 mg/mL) of the poorly soluble active metabolite YHO‑13177, it overcomes the formulation barriers that limit YHO‑13177 and the serum instability of Ko143. With 86.5% oral bioavailability and >1.0 µM sustained plasma exposure for ≥8 h, it enables reproducible PK/PD correlations. Shows no off‑target P‑gp or MRP1 inhibition at effective BCRP‑reversing concentrations (0.01–1 µM). Validated to restore irinotecan/SN‑38, mitoxantrone, and topotecan efficacy in BCRP‑transduced and resistant xenograft models, including prevention of chemoresistant side‑population cell enrichment.

Molecular Formula C26H33N3O4S
Molecular Weight 483.6 g/mol
Cat. No. B2989415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYHO-13351 free base
Molecular FormulaC26H33N3O4S
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C26H33N3O4S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3/b20-15+
InChIKeySTLNUMIUXISGQQ-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

YHO-13351 Free Base: A Water-Soluble BCRP/ABCG2 Inhibitor Prodrug for Reversing Multidrug Resistance


YHO-13351 free base is an orally bioavailable, water-soluble diethylaminoacetate prodrug of YHO-13177, a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2) [1]. It belongs to the acrylonitrile derivative class and functions by rapidly converting in vivo to the active BCRP inhibitor YHO-13177 to reverse ABCG2-mediated drug efflux and restore chemosensitivity to agents such as irinotecan/SN-38, mitoxantrone, and topotecan .

Why YHO-13351 Free Base Cannot Be Replaced by Other BCRP Inhibitors or the Active Compound YHO-13177


The active BCRP inhibitor YHO-13177 exhibits extremely poor aqueous solubility (<0.1 mg/mL), rendering it impractical for direct in vivo administration [1]. Other BCRP inhibitors, such as the widely used reference compound Ko143, suffer from demonstrated instability in rodent serum, limiting their utility in preclinical models [2]. YHO-13351 free base was specifically engineered as a water-soluble prodrug (>100 mg/mL) to overcome these formulation and bioavailability barriers while maintaining the potent, BCRP-selective pharmacology of its active metabolite [1]. Direct substitution with YHO-13177 or alternative BCRP inhibitors would therefore introduce significant experimental variability due to poor solubility, insufficient systemic exposure, or compound instability.

Quantitative Evidence Supporting the Selection of YHO-13351 Free Base Over Analogs and Alternatives


Solubility Enhancement: Prodrug Strategy Enables >1000-Fold Increase in Aqueous Solubility Relative to Active Parent YHO-13177

The active BCRP inhibitor YHO-13177 possesses very low water solubility (<0.1 mg/mL), which prohibits its direct in vivo dosing [1]. In contrast, YHO-13351 free base, the diethylaminoacetate prodrug, exhibits aqueous solubility exceeding 100 mg/mL, representing a greater than 1000-fold improvement [1]. This solubility difference is critical because it allows YHO-13351 to be formulated and administered at therapeutically relevant doses without the confounding effects of co-solvents or complex delivery vehicles.

BCRP ABCG2 prodrug formulation solubility

Oral Bioavailability and Rapid Conversion: YHO-13351 Achieves 86.5% Bioavailability and Sustains Active Metabolite Plasma Levels for ≥8 Hours

Following oral administration in mice, YHO-13351 is rapidly and completely converted to the active metabolite YHO-13177 [1]. The oral bioavailability was determined to be 86.5% [1]. Crucially, plasma concentrations of the active inhibitor YHO-13177 were maintained above 1.0 μmol/L for at least 8 hours post-dose, while the prodrug YHO-13351 itself became undetectable in plasma within 5 minutes after both intravenous and oral administration [1]. This contrasts sharply with the active parent YHO-13177, which cannot be dosed orally due to solubility constraints [1].

pharmacokinetics oral bioavailability prodrug conversion PK/PD

In Vivo Reversal of Irinotecan Resistance: YHO-13351 Coadministration Increases Survival (T/C 170-197%) and Suppresses Tumor Growth (IR up to 85.6%) in BCRP-Overexpressing Xenografts

In the BCRP-transduced P388 murine leukemia ascites model, irinotecan alone was ineffective (T/C 97% vs. control), while coadministration with YHO-13351 at 100 or 200 mg/kg significantly increased survival time to T/C values of 170% and 197%, respectively (P < 0.001 vs. irinotecan alone) [1]. In the HCT116/BCRP xenograft model, oral YHO-13351 (50, 100, or 200 mg/kg) coadministered with intravenous irinotecan achieved tumor growth inhibition rates (IR) of 43.5%, 73.8%, and 85.6%, respectively, whereas irinotecan alone produced only 14.6% inhibition (not significant vs. control) [1].

chemosensitization irinotecan SN-38 P388 HCT116 xenograft in vivo efficacy

Selectivity Profile: YHO-13351 (via YHO-13177) Exhibits No Effect on P-gp or MRP1 at Concentrations That Fully Reverse BCRP-Mediated Resistance

The active metabolite YHO-13177 was evaluated for effects on P-glycoprotein (MDR1) and MRP1-mediated drug resistance. At concentrations ranging from 0.01 to 1 μmol/L—the effective concentration range for reversing BCRP-mediated resistance—YHO-13177 had no effect on paclitaxel resistance in MDR1-transduced K562 cells or on doxorubicin resistance in MRP1-transfected KB-3-1 cells [1]. This contrasts with some other BCRP inhibitors that exhibit significant cross-reactivity with P-gp or MRP1 at pharmacologically relevant concentrations, which can confound experimental interpretation .

selectivity BCRP P-glycoprotein MRP1 ABC transporter off-target

Superior In Vivo Utility vs. Ko143: YHO-13351 Selected Over Ko143 for In Vivo Studies Due to Demonstrated Serum Instability of Ko143

In a head-to-head evaluation of BCRP inhibitors for combination therapy with the ADC IMMU-132, researchers noted the reported instability of Ko143 in rat serum [1]. Consequently, YHO-13351 was explicitly selected over Ko143 for in vivo evaluation in NCI-N87-S120 xenograft models [1]. Both compounds effectively reversed SN-38 resistance in vitro (IC50 values reduced from 211 nM to 3.9 nM with YHO-13351 and to 1.3 nM with Ko143 in NCI-N87-S120 cells) [1], but only YHO-13351 was suitable for the in vivo component of the study due to its superior stability profile.

Ko143 stability in vivo comparator serum stability

Cancer Stem Cell Targeting: YHO-13351 Sensitizes Chemoresistant Side Population (SP) Cells to Irinotecan and Prevents Therapy-Driven SP Enrichment In Vivo

HeLa side population (SP) cells, which are enriched for cancer stem/initiating-like properties, exhibit higher IC50 values for SN-38 compared to non-SP cells and are intrinsically resistant to irinotecan [1]. YHO-13351 (as its active metabolite YHO-13177) sensitized both non-SP and SP cells to SN-38 in vitro (IC50 reduced for both populations, P < 0.05) [1]. In vivo, combination therapy with irinotecan and YHO-13351 prevented the increase in SP cell ratio within tumors that was otherwise observed with irinotecan monotherapy, suggesting the combination suppresses the selective outgrowth of chemoresistant cancer stem-like cells [1].

cancer stem cells side population irinotecan chemoresistance relapse

Optimal Research Applications for YHO-13351 Free Base Based on Quantitative Differentiation Evidence


In Vivo Chemosensitization Studies in BCRP-Driven Xenograft Models Requiring Oral or Systemic Dosing

YHO-13351 free base is the preferred BCRP inhibitor for in vivo studies where oral or intravenous administration of the inhibitor is required to assess reversal of drug resistance. Its high aqueous solubility (>100 mg/mL) and oral bioavailability (86.5%) enable reliable, reproducible dosing without complex formulation [1]. The compound has been validated to significantly enhance irinotecan efficacy in P388/BCRP and HCT116/BCRP models [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of BCRP Inhibition Requiring Sustained Target Engagement

For studies that require sustained plasma exposure of an active BCRP inhibitor to correlate target inhibition with pharmacodynamic outcomes, YHO-13351 offers a distinct advantage. Following oral administration, the active metabolite YHO-13177 is maintained at concentrations >1.0 μmol/L for at least 8 hours [1], providing a defined window for PK/PD analysis.

Investigations into Cancer Stem Cell (CSC) Biology and Prevention of Therapy-Induced Resistance

YHO-13351 is particularly suited for experiments exploring the role of BCRP in cancer stem cell maintenance and therapy resistance. Its demonstrated ability to prevent the enrichment of chemoresistant side population (SP) cells during irinotecan treatment in vivo [1] positions it as a key tool compound for studies on tumor relapse and the eradication of CSCs.

Selective BCRP Inhibition in Complex Biological Systems with Multiple ABC Transporters

In cellular or in vivo systems where P-glycoprotein (MDR1) and MRP1 are also expressed, YHO-13351 (via YHO-13177) provides a clean pharmacological tool. It exhibits no functional inhibition of these transporters at concentrations that fully reverse BCRP-mediated resistance (0.01–1 μmol/L) [1], minimizing off-target confounding effects.

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